(3S)-N-[(1R)-1-Phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine-d1 Dihydrochloride
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Overview
Description
(3S)-N-[(1R)-1-Phenylethyl]-1-azabicyclo[222]octan-3-amine-d1 Dihydrochloride is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-[(1R)-1-Phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine-d1 Dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the phenylethyl group and subsequent amination. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the production.
Chemical Reactions Analysis
Types of Reactions
(3S)-N-[(1R)-1-Phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine-d1 Dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions often require specific reagents and conditions:
Oxidation: Performed in an aqueous or organic solvent under controlled temperature.
Reduction: Conducted in an inert atmosphere to prevent unwanted side reactions.
Substitution: Typically carried out in polar solvents with the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
(3S)-N-[(1R)-1-Phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine-d1 Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-N-[(1R)-1-Phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine-d1 Dihydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,6-pyridinedicarboxylate
- 2-Methyltetrahydrofuran
- (3-Chloropropyl)trimethoxysilane
Uniqueness
Compared to these similar compounds, (3S)-N-[(1R)-1-Phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine-d1 Dihydrochloride stands out due to its unique bicyclic structure and the presence of the phenylethyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1330056-57-9 |
---|---|
Molecular Formula |
C15H22N2 |
Molecular Weight |
231.361 |
IUPAC Name |
(3S)-3-deuterio-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C15H22N2/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17/h2-6,12,14-16H,7-11H2,1H3/t12-,15-/m1/s1/i15D |
InChI Key |
YUJLYFFNXJRLDW-SLGNZBSJSA-N |
SMILES |
CC(C1=CC=CC=C1)NC2CN3CCC2CC3 |
Synonyms |
[R-(R*,S*)]-N-(1-Phenylethyl)-1-azabicyclo[2.2.2]octan-3-amine-D1 Dihydrochloride; |
Origin of Product |
United States |
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